molecular formula C16H16N2O2S B122927 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide CAS No. 78281-61-5

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Cat. No. B122927
CAS RN: 78281-61-5
M. Wt: 300.4 g/mol
InChI Key: FPRGALQPEHLMNK-UHFFFAOYSA-N
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Patent
US04313949

Procedure details

To an agitated solution of 9.7 g (0.032 mole) of 2-amino-3-benzoyl-α-(methylthio)-phenylacetamide in 100 ml of tetrahydrofuran was added 80 g of wet Raney nickel (washed 3 times with water and 3 times with tetrahydrofuran). After 10 minutes the mixture was filtered to remove Raney nickel and the filtrate concentrated under vacuum. The residue was crystallized from isopropyl alcohol to give 6.0 g (73%) of yellow needles, m.p. 178.5°-180.0° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH:16](SC)[C:17]([NH2:19])=[O:18]>O1CCCC1.[Ni]>[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([NH2:19])=[O:18]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)C(C(=O)N)SC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
80 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 10 minutes the mixture was filtered
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to remove Raney nickel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.